Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)

2-(1-Benzothiophen-5-yl)ethan-1-ol structure
96803-30-4 structure
Produktname:2-(1-Benzothiophen-5-yl)ethan-1-ol
CAS-Nr.:96803-30-4
MF:C10H10OS
MW:178.250801563263
MDL:MFCD08062283
CID:61865
PubChem ID:11983371

2-(1-Benzothiophen-5-yl)ethan-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-(2-Hydroxyethyl)benzo[b]thiophene
    • 2-(1-benzothiophen-5-yl)ethanol
    • 2-(benzo[b]thiophen-5-yl)ethanol
    • 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE
    • Benzo[b]thiophene-5-ethanol
    • 2-(1-benzothiophen-5-yl)-1-ethanol
    • 2-(1-benzothiophene-5-yl)-1-ethanol
    • 2-benzo[b]thiophen-5-yl-1-ethanol
    • 2-benzothiophen-5-ylethanol
    • 2-(1-Benzothiophen-5-yl)ethan-1-ol
    • 5-(2-Hydroxyethyl)benzothiophene
    • DSZAQLDIEKUEMB-UHFFFAOYSA-N
    • 2-(1-Benzothiophene-5-yl)ethanol
    • SB14692
    • 803H304
    • 2-(Benzothiophen-5-yl)ethanol
    • AS-62390
    • DTXSID80475151
    • AKOS000280988
    • Q-102033
    • 96803-30-4
    • H11183
    • CS-0056514
    • SY225507
    • EN300-1626046
    • MFCD08062283
    • DB-080434
    • SCHEMBL48139
    • MDL: MFCD08062283
    • Inchi: 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2
    • InChI-Schlüssel: DSZAQLDIEKUEMB-UHFFFAOYSA-N
    • Lächelt: OCCC1C=C2C(SC=C2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 178.04500
  • Monoisotopenmasse: 178.045
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 149
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 48.5

Experimentelle Eigenschaften

  • Dichte: 1.243
  • Siedepunkt: 327.322 °C at 760 mmHg
  • Flammpunkt: 151.759 °C
  • PSA: 48.47000
  • LogP: 2.43610

2-(1-Benzothiophen-5-yl)ethan-1-ol Sicherheitsinformationen

2-(1-Benzothiophen-5-yl)ethan-1-ol Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(1-Benzothiophen-5-yl)ethan-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB555903-100 mg
5-(2-Hydroxyethyl)benzo(b)thiophene; .
96803-30-4
100mg
€138.20 2023-05-17
abcr
AB555903-250 mg
5-(2-Hydroxyethyl)benzo(b)thiophene; .
96803-30-4
250mg
€233.40 2023-05-17
Ambeed
A601900-250mg
2-(Benzo[b]thiophen-5-yl)ethanol
96803-30-4 97%
250mg
$28.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1804-10G
2-(1-benzothiophen-5-yl)ethan-1-ol
96803-30-4 97%
10g
¥ 4,507.00 2023-04-12
eNovation Chemicals LLC
Y1132812-5g
5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE
96803-30-4 95%
5g
$1300 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1804-500MG
2-(1-benzothiophen-5-yl)ethan-1-ol
96803-30-4 97%
500MG
¥ 495.00 2023-04-12
TRC
B276735-500mg
2-(Benzo[b]thiophen-5-yl)ethanol
96803-30-4
500mg
$ 1154.00 2023-04-18
eNovation Chemicals LLC
D392350-5g
Benzo[b]thiophene-5-ethanol
96803-30-4 95%
5g
$3690 2024-08-03
Chemenu
CM161836-250mg
2-(1-Benzothiophen-5-yl)ethan-1-ol
96803-30-4 95%+
250mg
$313 2021-06-16
Chemenu
CM161836-250mg
2-(1-Benzothiophen-5-yl)ethan-1-ol
96803-30-4 95%+
250mg
$*** 2023-05-04

2-(1-Benzothiophen-5-yl)ethan-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure
, European Patent Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances
, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates
, Japan, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  16 h, 10 - 15 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of five-membered heterocycle-fused pyridine compound and its application
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ;  2 h, reflux
1.2 Catalysts: Sodium acetate Solvents: Toluene ;  reflux; cooled
1.3 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Tetrahydrofuran ;  40 min, 67 - 75 °C; 1 h, reflux
1.4 Solvents: Toluene ;  4 h, reflux
Referenz
Manufacture of 2-(benzothiophen-5-yl)ethanol
, Japan, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 Solvents: Acetone ;  rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  pH 12
Referenz
Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Lithium borohydride Solvents: Methanol ,  Water ;  3 h, 40 °C
Referenz
Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthon
Chen, Ying-Zhe; Ni, Ching-Wen; Teng, Fu-Lin; Ding, Yi-Shun; Lee, Tunng-Hsien; et al, Tetrahedron, 2014, 70(9), 1748-1762

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-Antagonists
Meyer, Michael D.; Hancock, Arthur A.; Tietje, Karin; Sippy, Kevin B.; Prasad, Rajnandan; et al, Journal of Medicinal Chemistry, 1997, 40(7), 1049-1062

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  3 h, 50 - 60 °C
Referenz
Preparation of aromatic thiol derivatives and their intermediates
, Japan, , ,

2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials

2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol
A11218
Reinheit:99%/99%
Menge:5.0g/10.0g
Preis ($):254.0/483.0